molecular formula C9H10FN3O2 B12357016 N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide

N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide

Cat. No.: B12357016
M. Wt: 211.19 g/mol
InChI Key: WSCMIQOBEDNEGN-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide is a chemical compound that features a fluorinated phenyl group attached to a formamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide typically involves the reaction of 4-fluorobenzylamine with formic acid and hydroxylamine. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Commonly used solvents include methanol or ethanol

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide oxides, while reduction can produce amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide
  • N-[(4-bromophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide
  • N-[(4-methoxyphenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide

Uniqueness

N-[(4-fluorophenyl)methyl]-1-(N’-hydroxycarbamimidoyl)formamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C9H10FN3O2

Molecular Weight

211.19 g/mol

IUPAC Name

(2Z)-2-amino-N-[(4-fluorophenyl)methyl]-2-hydroxyiminoacetamide

InChI

InChI=1S/C9H10FN3O2/c10-7-3-1-6(2-4-7)5-12-9(14)8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)

InChI Key

WSCMIQOBEDNEGN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C(=N/O)/N)F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=NO)N)F

Origin of Product

United States

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